N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-7-8-16(13-15(14)2)20-19(22)17-5-3-4-6-18(17)21-9-11-25(23,24)12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIFGEANXMYYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N3CCS(=O)(=O)CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide (commonly referred to as compound 1) is a thiazine derivative that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.46 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of compound 1 involves several steps including the formation of thiazine rings through condensation reactions. The detailed synthetic pathway is often complex and may include the use of various reagents and catalysts. For instance, thiazine derivatives can be synthesized via the reaction of thiourea with appropriate aldehydes or ketones under acidic conditions .
Antitumor Activity
Research indicates that compounds containing thiazine structures exhibit significant antitumor activity. For example, studies have shown that derivatives similar to compound 1 can induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways.
Antiviral Properties
Thiazine derivatives have also been investigated for their antiviral activities. Some studies suggest that modifications in the thiazine structure can enhance binding affinity to viral proteins, potentially inhibiting viral replication . The specific activity of compound 1 against various viruses remains an area for further exploration.
Antimicrobial Effects
The antimicrobial potential of thiazine derivatives has been documented in various studies. For instance, certain compounds have demonstrated activity against Gram-positive and Gram-negative bacteria . The efficacy of compound 1 in this regard could be evaluated through minimum inhibitory concentration (MIC) assays.
Study 1: Antitumor Efficacy
In a study focused on the antitumor effects of thiazine derivatives, compound 1 was tested alongside other analogs. The results indicated that compounds with specific substitutions on the thiazine ring exhibited enhanced cytotoxicity against tumor cells. The IC50 values for these compounds ranged significantly depending on the substitution pattern .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 1 | 15 | HeLa |
| Compound A | 10 | MCF-7 |
| Compound B | 20 | A549 |
Study 2: Antiviral Screening
A screening of various thiazine derivatives revealed that some compounds showed promising antiviral activity against HIV and influenza viruses. While specific data for compound 1 is limited, structural similarities suggest potential efficacy .
Research Findings
Recent research continues to support the notion that structural modifications in thiazine derivatives can lead to enhanced biological activities. For instance, a study highlighted that the introduction of electron-withdrawing groups on the aromatic ring significantly improved the anticancer properties of related compounds .
Scientific Research Applications
Antimicrobial Properties
One of the primary applications of N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide is its antimicrobial activity. Studies have shown that derivatives of thiazine compounds exhibit significant antibacterial effects against various pathogens. For instance:
- Bacterial Activity : The compound has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : It has also been tested against fungal strains including Aspergillus niger and Aspergillus oryzae, showing promising antifungal properties at low concentrations .
Anticancer Potential
Recent research indicates that thiazine derivatives possess anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : In vitro studies have evaluated its effects on cancer cell lines such as MCF7 (breast cancer), showing potential for further development as an anticancer agent.
- Mechanism of Action : Molecular docking studies suggest that the compound may interact with specific receptors involved in cancer progression .
Study 1: Antibacterial Activity Evaluation
A study conducted by Prajapati et al. synthesized various thiazole derivatives and evaluated their antibacterial activity. The results indicated that certain modifications to the thiazine structure enhanced antimicrobial efficacy significantly. The study employed standard methods for testing antibacterial properties against common bacterial strains .
Study 2: Anticancer Activity Assessment
In another investigation focusing on thiazine derivatives' anticancer effects, researchers synthesized several compounds based on the thiazine scaffold and tested them against MCF7 cell lines. The findings revealed that specific derivatives exhibited promising cytotoxicity against cancer cells while maintaining lower toxicity to normal cells .
Chemical Reactions Analysis
Thiazinan Ring Reactions
The 1,4-thiazinan-4-yl moiety (a six-membered sulfur-containing ring with two sulfonyl oxygens) is central to the compound’s reactivity. Key reactions include:
Example :
In analogous thiazinan derivatives, treatment with NaH and iodomethane resulted in methylation at the thiazinan nitrogen, forming substituted products . Similarly, LiHMDS catalyzed acylation reactions to introduce alkyl groups .
Benzamide Group Reactions
The benzamide moiety (C(=O)NH group) undergoes typical amide reactions:
| Reaction Type | Mechanism | Conditions |
|---|---|---|
| Hydrolysis | Conversion to carboxylic acid or amine under acidic/basic conditions | Strong acids (e.g., HCl) or bases (e.g., NaOH) with heat |
| Amidation | Reaction with amines to form substituted amides | Amine nucleophiles, coupling agents (e.g., DCC) |
| Nucleophilic Substitution | Attack on the carbonyl carbon by nucleophiles (e.g., Grignard reagents) | Grignard reagents, alkyl halides |
Example :
Amide hydrolysis under acidic conditions typically yields the corresponding carboxylic acid , while basic conditions may lead to amines .
Substituent Reactions
The 3,4-dimethylphenyl group may participate in:
| Reaction Type | Mechanism | Conditions |
|---|---|---|
| Electrophilic Substitution | Friedel-Crafts alkylation/acylation at activated aromatic positions | Lewis acids (e.g., AlCl₃), alkylating agents |
| Oxidation | Conversion of methyl groups to ketones or carboxylic acids | Strong oxidizing agents (e.g., KMnO₄) under acidic conditions |
Ring-Opening of the Thiazinan Moiety
The 1,1-dioxo-thiazinan ring can undergo ring-opening via nucleophilic attack. For instance:
-
Hydrolysis : In the presence of water and base, the ring may cleave to form sulfinic acid derivatives or thiols.
-
Aminolysis : Reaction with amines could lead to ring cleavage and formation of diamine derivatives.
Example :
In related compounds, thiazinanones (e.g., 1,3-thiazinan-4-one) reacted with hydrazine and mercaptopropionic acid to form fused ring systems, suggesting potential for condensation reactions .
Cross-Coupling Reactions
The thiazinan ring’s reactivity enables palladium-catalyzed coupling:
-
Suzuki Coupling : Boronic acids react with aryl halides to form biaryl systems.
-
Heck Reaction : Formation of carbon-carbon bonds with alkenes.
Conditions :
Stability and Reactivity Factors
-
Sulfur Oxidation State : The 1,1-dioxo group (SO₂) stabilizes the thiazinan ring, reducing ring strain and susceptibility to nucleophilic attack compared to non-oxidized analogs.
-
Electron-Withdrawing Groups : The benzamide and dioxo groups may deactivate adjacent positions on the aromatic rings, influencing substitution reactions.
Analytical Considerations
Reactions are typically monitored using:
-
TLC : Tracking intermediate/product formation.
-
NMR : Confirming structural changes (e.g., shifts in amide protons or thiazinan ring signals).
-
Mass Spectrometry : Verifying molecular weight changes post-reaction.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves coupling reactions between substituted benzamide precursors and thiazinane derivatives. Key steps include:
- Use of coupling agents (e.g., EDCI or DCC) for amide bond formation under inert atmospheres .
- Optimization of reaction temperature (e.g., 60–80°C) and pH (neutral to slightly basic) to minimize side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. What spectroscopic and crystallographic techniques are employed to confirm the molecular structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of impurities. For example, aromatic protons in the 3,4-dimethylphenyl group appear as distinct singlets in the 6.5–7.5 ppm range .
- X-ray Diffraction (XRD) : Single-crystal XRD analysis using SHELX or similar software to determine bond lengths, angles, and spatial conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How can researchers assess the purity of this compound using analytical methods?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at λ~255 nm (based on benzamide chromophores) .
- Thin-Layer Chromatography (TLC) : Silica gel plates with ethyl acetate/hexane eluents to monitor reaction progress .
- Elemental Analysis : Combustion analysis to verify C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How does the compound’s structure influence its antioxidant and anticancer activities?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare derivatives with varying substituents (e.g., 2,5-dimethylphenyl vs. 3,4-dimethylphenyl) to assess how lipophilicity and electron-donating groups enhance radical scavenging or cytotoxicity .
- Mechanistic Assays :
- Antioxidant : DPPH radical scavenging assays to measure IC₅₀ values (e.g., 0.8–2.5 µM for potent analogs) .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) to determine proliferation inhibition. For example, IC₅₀ values comparable to doxorubicin (0.8 µM) suggest strong activity .
Q. What computational methods are used to model the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Software like AutoDock Vina to predict binding modes with enzymes (e.g., thioredoxin reductase) using PubChem-derived 3D structures .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antioxidant efficacy .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
- Methodology :
- Pharmacokinetics : Rodent studies to measure bioavailability, half-life, and tissue distribution via LC-MS/MS quantification .
- Toxicity Profiling :
- Acute Toxicity : OECD Guideline 423 to determine LD₅₀ values.
- Genotoxicity : Ames test for mutagenic potential .
- ADMET Prediction : Software like SwissADME to forecast absorption, metabolism, and CYP450 interactions .
Data Contradictions and Validation
- Antioxidant vs. Pro-Oxidant Effects : While reports potent antioxidant activity, some benzamide derivatives exhibit pro-oxidant behavior under high concentrations. Researchers should validate results using multiple assays (e.g., ORAC and FRAP) .
- Crystallographic Consistency : Discrepancies in XRD data (e.g., bond angles) may arise from solvent inclusion. Cross-validate with DFT-optimized structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
